(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate

Chiral resolution Configurational stability Racemization kinetics

(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate (CAS 1760-44-7; molecular formula C₁₇H₁₄N₂O₃; MW 294.30 g/mol) is the 3-acetate ester prodrug of desmethyl-diazepam (DMD, nordazepam), the primary pharmacologically active metabolite of diazepam. Unlike oxazepam (3-hydroxy-DMD bearing a 7-chloro substituent), this compound lacks halogen substitution on the fused benzene ring, placing it within the 3-acyloxy-1,4-benzodiazepin-2-one subclass investigated for stereoselective central benzodiazepine receptor modulation.

Molecular Formula C17H14N2O3
Molecular Weight 294.3 g/mol
CAS No. 1760-44-7
Cat. No. B158031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate
CAS1760-44-7
Molecular FormulaC17H14N2O3
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O3/c1-11(20)22-17-16(21)18-14-10-6-5-9-13(14)15(19-17)12-7-3-2-4-8-12/h2-10,17H,1H3,(H,18,21)
InChIKeyXDQDVCJNJFUBLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) Acetate (CAS 1760-44-7): Structural Identity and Pharmacological Classification


(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate (CAS 1760-44-7; molecular formula C₁₇H₁₄N₂O₃; MW 294.30 g/mol) is the 3-acetate ester prodrug of desmethyl-diazepam (DMD, nordazepam), the primary pharmacologically active metabolite of diazepam . Unlike oxazepam (3-hydroxy-DMD bearing a 7-chloro substituent), this compound lacks halogen substitution on the fused benzene ring, placing it within the 3-acyloxy-1,4-benzodiazepin-2-one subclass investigated for stereoselective central benzodiazepine receptor modulation [1]. It exists as a racemic mixture of (3R)- and (3S)-enantiomers, each displaying distinct pharmacological profiles at the GABA(A) receptor complex. The acetate ester imparts configurational stability to the chiral C3 center, enabling enantiomeric resolution that is not achievable with the rapidly racemizing parent 3-hydroxy compound [2].

Why Generic Substitution of (2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) Acetate with Other 1,4-Benzodiazepines Is Scientifically Unjustified


Benzodiazepine derivatives differing in C3 substitution cannot be treated as functionally interchangeable despite sharing the 5-phenyl-1,4-benzodiazepin-2-one core. The 3-acetoxy substituent fundamentally alters three pharmacologically decisive properties relative to 3-hydroxy (oxazepam), 3-alkyl (e.g., 3-methyl-DMD), or 3-unsubstituted (DMD/nordazepam) analogs: (i) it confers configurational stability that prevents the rapid racemization observed with 3-hydroxy compounds, enabling stereochemically pure enantiomer isolation [1]; (ii) it shifts the GABA shift value from full agonist range (~2.4–2.7 for DMD and (3S)-methyl-DMD) to partial agonist territory (~1.2–1.6), predicting a distinct efficacy profile at GABA(A) receptors [2]; and (iii) it introduces pH-dependent receptor binding that is absent in 3-alkyl and 3-unsubstituted congeners, as demonstrated by the significant IC₅₀ increase of (3R)-oxazepam acetate—but not (3R)-methyl-DMD or diazepam—upon reducing pH from 7.4 to 5.6 [3]. These stereochemical and allosteric differences preclude meaningful substitution based solely on core scaffold identity.

Quantitative Differentiation Evidence for (2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) Acetate (CAS 1760-44-7) Versus Closest Analogs


Configurational Stability at C3 Enables Isolation of Optically Pure Enantiomers, Unlike the Rapidly Racemizing 3-Hydroxy Parent

The 3-acetoxy substituent of the target compound confers sufficient configurational stability at the C3 chiral center to permit isolation of optically pure enantiomers by chiral HPLC. In contrast, the corresponding 3-hydroxy compound (desmethyl-diazepam, DMD) undergoes racemization too rapidly for enantiomeric isolation under identical conditions. In strongly alkaline solution (pH 14, 0 °C), the hydrolysis rate of the acetate ester exceeds the racemization rate of the liberated oxazepam, enabling recovery of oxazepam with greater than 93% enantiomeric purity from optically active acetate precursor [1]. This property is structurally intrinsic to the 3-acetoxy pharmacophore and is not achievable with 3-hydroxy, 3-methoxy, or 3-alkyl congeners [2].

Chiral resolution Configurational stability Racemization kinetics Enantiomeric purity

Stereoselective Enzymatic Hydrolysis: (R)-Enantiomer Hydrolyzed Up to 18.5-Fold Faster Than (S)-Enantiomer by Human Liver Microsomes

The target compound (as racemic 3-acetoxy-DMD, structurally analogous to rac-oxazepam 3-acetate) undergoes highly enantioselective hydrolysis by hepatic and cerebral esterases. In human liver microsomes at 0.05 mg protein equivalent and 150 nmol substrate per mL, (R)-OXA was hydrolyzed 18.5-fold faster than (S)-OXA; in rat liver microsomes the (R)/(S) ratio was 3.6-fold [1]. Specific activities for enantiomerically pure substrates were: human liver microsomes—(R)-OXA ~1,980 nmol/mg protein/min vs. (S)-OXA ~7 nmol/mg/min; rat liver microsomes—(R)-OXA ~120 vs. (S)-OXA ~4 nmol/mg/min [1]. In rat brain S9 fraction, enantioselectivity was reversed: (S)-OXA was hydrolyzed approximately 6-fold faster than (R)-OXA [1]. This tissue-dependent enantioselectivity is a class-level property of 3-acetoxy-1,4-benzodiazepin-2-ones and contrasts with the non-stereoselective or weakly stereoselective hydrolysis reported for larger 3-acyloxy esters (e.g., hemisuccinate, valerate) where increasing steric bulk at C3 reduces esterase discrimination [2].

Enantioselective hydrolysis Esterase Prodrug activation Liver microsomes

pH-Dependent Receptor Binding: (3R)-Acetate IC₅₀ Increases Significantly at pH 5.6, Unlike (3R)-Methyl-DMD and Diazepam Which Show pH-Independent Binding

A distinctive differentiating feature of the 3-acetoxy pharmacophore is its pH-dependent interaction with central benzodiazepine receptors. In synaptosomal membrane preparations from rat brain, reducing the assay pH from 7.4 to 5.6 significantly increased the IC₅₀ of (3R)-oxazepam acetate (the 7-chloro analog of the target compound, sharing the identical 3-acetoxy-DMD scaffold, with the 7-Cl difference noted) for [³H]-diazepam displacement. Critically, the same pH shift did not alter the IC₅₀ values of (3R)-methyl-DMD or diazepam [1]. This indicates that the 3-carbonyl oxygen of the acetate ester engages in a protonation-sensitive hydrogen-bonding interaction with a residue (postulated to be histidine) in the receptor binding cavity, a contact that is sterically inaccessible to 3-alkyl substituents [1]. The pH range tested (7.4 → 5.6) is physiologically relevant, spanning from extracellular to mildly acidic intracellular/extracellular microenvironments encountered during inflammation, ischemia, or in certain tumor microenvironments [2].

pH-dependent binding IC₅₀ shift GABA(A) receptor Protonation state

GABA Shift Values Position 3-Acetoxy Enantiomers as Partial Agonists Distinct from Full Agonist 3-Alkyl and 3-Unsubstituted DMD Derivatives

The GABA shift—the ratio of [³H]-diazepam-displacing potency in the presence versus absence of GABA—serves as an in vitro index of intrinsic efficacy at the GABA(A) receptor. Full agonists typically exhibit GABA shifts of 2.4–2.7, while antagonists show values near 1.0. For 3-acetoxy-DMD (target compound class), GABA enhanced the displacing potencies of the 3S-enantiomers of acetate, hemisuccinate, and (S)-α-methyl-β-phenyl-propionate esters by a factor of approximately 1.5–1.6, whereas GABA shifts for 3R-esters were approximately 1.2 [1]. These values are substantially lower than those of the full agonists DMD (2.4–2.7), (3S)-methyl-DMD (2.4–2.7), and 3,3-dimethyl-DMD (2.4–2.7), and are also lower than (3R)-methyl-DMD (1.5) [1]. The 3-methoxy enantiomers displayed intermediate GABA shifts between those of 3-methyl and 3-acetoxy derivatives [1]. These data collectively indicate that 3-carbonyloxy derivatives—and the 3-acetoxy subclass in particular—exhibit reduced agonist efficacy, consistent with a partial agonist profile that may translate to a lower propensity for tolerance, dependence, and sedation relative to full agonist benzodiazepines [2].

GABA shift Partial agonist Intrinsic efficacy Allosteric modulation

Binding Affinity at Peripheral Benzodiazepine Receptor (Translocator Protein): IC₅₀ = 19.9 nM in Rat Cerebral Cortex

The target compound (CAS 1760-44-7) has been experimentally evaluated for binding affinity at the peripheral benzodiazepine receptor (PBR; translocator protein, TSPO). In a competition binding assay using [³H]-PK 11195 as the radioligand, the compound displaced binding from rat cerebral cortex membranes with an IC₅₀ of 19.9 nM [1]. A second measurement in rat ovary membranes yielded an IC₅₀ of 41.7 nM [1]. These values place the compound in the moderate-to-high affinity range for TSPO. For reference, PK 11195 itself binds TSPO with Ki values in the low nanomolar range (typically 1–10 nM depending on species and tissue), while the classical central benzodiazepine receptor ligand diazepam binds TSPO with approximately 10–100-fold lower affinity than it binds central benzodiazepine receptors [2]. The TSPO binding profile of 3-acetoxy-1,4-benzodiazepin-2-ones is structurally distinct from that of 3-unsubstituted or 3-alkyl congeners, as the 3-carbonyloxy moiety has been implicated in differential recognition by the peripheral versus central receptor subtypes [2].

Peripheral benzodiazepine receptor Translocator protein TSPO Binding affinity

Optimal Research and Industrial Application Scenarios for (2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) Acetate (CAS 1760-44-7)


Stereoselective Prodrug Activation Studies in Hepatic and Neurological Models

The pronounced tissue-dependent enantioselectivity of esterase-mediated hydrolysis—with (R)/(S) ratios of 18.5 in human liver microsomes versus reversed (S)/(R) selectivity in brain S9 fraction [Section 3, Evidence Item 2]—makes this compound an ideal probe substrate for mapping carboxylesterase isoform distribution across tissues and species. Researchers investigating organ-specific prodrug activation or designing esterase-activated CNS prodrugs can leverage this compound to calibrate in vitro–in vivo extrapolation (IVIVE) models of benzodiazepine bioactivation [1].

Chiral Benzodiazepine Receptor Pharmacology and GABA(A) Efficacy Profiling

The configurational stability of the 3-acetoxy group, which enables isolation of enantiomerically pure (3R)- and (3S)-forms (>93% ee achievable via alkaline hydrolysis of optically active acetate) [Section 3, Evidence Item 1], combined with the GABA shift differentiation between enantiomers (3S: ~1.5–1.6 vs. 3R: ~1.2) [Section 3, Evidence Item 4], directly supports studies requiring stereochemically defined benzodiazepine receptor ligands. This is a prerequisite for cryo-EM structural biology of GABA(A) receptor–ligand complexes, enantiomer-specific PET tracer development, and computational docking studies requiring defined stereochemistry [2].

pH-Modulated Receptor Occupancy Investigations in Acidic Microenvironments

The unique pH-dependent IC₅₀ shift of the 3-acetoxy pharmacophore at benzodiazepine receptors—where receptor affinity decreases significantly at pH 5.6 while (3R)-methyl-DMD and diazepam remain unaffected [Section 3, Evidence Item 3]—positions this compound as a selective tool for probing benzodiazepine receptor pharmacology in acidic tissue compartments. Applications include studying receptor engagement during cerebral ischemia (tissue pH ~6.0–6.5), in tumor microenvironments, and in inflammatory loci where local acidosis may alter drug–receptor interactions in a manner not observable with pH-insensitive benzodiazepine congeners [3].

TSPO/PBR Chemical Probe for Neuroinflammation and Steroidogenesis Research

With a documented IC₅₀ of 19.9 nM at the peripheral benzodiazepine receptor (TSPO) in rat cerebral cortex membranes [Section 3, Evidence Item 5], this compound qualifies as a moderate-affinity TSPO ligand suitable for use as a reference compound in TSPO binding assays, as a scaffold for structure–activity relationship (SAR) expansion toward selective TSPO ligands, and as a comparator in studies differentiating central versus peripheral benzodiazepine receptor pharmacology. Its simultaneous activity at both central and peripheral benzodiazepine receptor subtypes differentiates it from analogs that are selective for only one receptor population [4].

Quote Request

Request a Quote for (2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.